2-[(4-Chlorobenzyl)amino]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]phenol |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-8,15-16H,9H2 |
InChI Key |
DLIUBOXJPQSDMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Chlorobenzyl Amino Phenol
Established Synthetic Pathways for 2-[(4-Chlorobenzyl)amino]phenol
The traditional and most common methods for synthesizing this compound involve a two-step process: the condensation of a primary amine with a carbonyl compound to form a Schiff base, followed by the reduction of the imine group.
Condensation Reactions in this compound Synthesis
In some cases, the Schiff base itself is the desired product and can be isolated. For instance, the reaction of 4-chlorobenzylamine (B54526) with salicylaldehyde (B1680747) also yields a Schiff base, 2-[(4-Chlorobenzyl)iminomethyl]phenol. researchgate.net
Reduction Strategies for Imino-Phenol Precursors to this compound
Following the formation of the imino-phenol precursor, a reduction step is employed to convert the C=N double bond to a C-N single bond, yielding the final product, this compound. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). rsc.org This reductive amination is typically performed in situ without isolating the unstable imine intermediate. The reaction is generally carried out in methanol (B129727), and upon completion, the product can be isolated and purified. rsc.org
Alternative reduction strategies may also be employed, and the choice of reducing agent can be influenced by the specific substrate and desired reaction conditions.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, catalyst, temperature, and reaction time all play a significant role. For the condensation step, solvents like ethanol (B145695) or methanol are commonly used, often with a catalytic amount of a weak acid like acetic acid to facilitate the reaction. rsc.orgevitachem.com
| Reactants | Product | Yield | Reference |
| 2-aminophenol (B121084), benzaldehyde | (E)-2-(benzylideneamino)phenol | 57% (isolated imine) | uit.no |
| Estradiol-derived 2-aminophenol, various arylaldehydes | Secondary 2-aminoestradiol derivatives | Good to excellent | rsc.org |
| 5-nitrovanillin, p-chloroaniline | (E)-4-((4-chlorophenyl)imino)methyl)-2-methoxy-5-nitrophenol | 80% | |
| 2-hydroxy-5-chloroaniline, 4-chlorobenzaldehyde (B46862) | 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol | 92% (microwave synthesis) | researchgate.net |
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel catalytic systems and sustainable methodologies for the production of this compound and its analogs.
Catalytic Systems in the Synthesis of this compound and its Analogs
Research into catalytic systems aims to improve reaction rates, selectivity, and reduce the need for stoichiometric reagents. Gold(III) has been shown to be an effective catalyst for the synthesis of N,N-aryl,benzyl-amines in water, offering a mild and atom-economic process. thieme.de Transition metal-free intramolecular biaryl-coupling of o-halo-N-arylbenzylamines has also been developed using potassium tert-butoxide as a promoter. nih.govresearchgate.netepa.gov
Furthermore, palladium-catalyzed reactions have been investigated for the synthesis of related amine structures. nih.gov The use of heterogeneous catalysts, such as zinc sulfide (B99878) (ZnS) nanoparticles, has been demonstrated for the synthesis of benzoxazole (B165842) derivatives from o-aminophenol and various aldehydes, which is a related transformation. ajgreenchem.com These catalytic approaches offer potential advantages in terms of catalyst recyclability and reduced waste generation.
Sustainable Methodologies for this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of aminophenol derivatives. This includes the use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions. thieme.deajgreenchem.comnih.gov Ultrasound irradiation has been utilized in conjunction with a recoverable magnetic nanocatalyst for the synthesis of benzoxazole and benzothiazole (B30560) derivatives from 2-aminophenols. nih.gov
Electrochemical methods are also emerging as a scalable and catalyst-free approach for the synthesis of chlorinated aminophenol derivatives. rsc.org These sustainable methodologies aim to reduce the environmental impact of chemical synthesis by minimizing energy consumption, waste production, and the use of hazardous materials.
Derivatization Strategies and Analog Synthesis of this compound
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These derivatization strategies are primarily focused on altering the electronic and steric properties of the molecule to modulate its chemical and biological characteristics. Key areas of modification include the benzyl (B1604629) moiety, the phenolic ring, and the integration of heterocyclic systems.
Structural Modification at the Benzyl Moiety of this compound
Modifications at the benzyl group of this compound can significantly influence its properties. These changes can range from simple substitutions on the aromatic ring to more complex alterations of the entire benzyl fragment.
One common strategy involves varying the substituents on the benzyl ring. For instance, the chlorine atom can be replaced with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to study the electronic effects on the molecule's reactivity. nih.gov The synthesis of such analogs typically starts from the appropriately substituted benzylamine (B48309) or benzaldehyde, which is then reacted with 2-aminophenol.
Another approach is the replacement of the entire 4-chlorobenzyl group with other substituted benzyl moieties. For example, research has been conducted on analogs where the 4-chlorobenzyl group is substituted with moieties like 2-fluoro-4-(trifluoromethyl)benzyl. nih.gov
The following table summarizes some examples of structural modifications at the benzyl moiety and the starting materials used for their synthesis.
Table 1: Examples of Structural Modifications at the Benzyl Moiety
| Target Analog | Starting Materials | Reference |
|---|---|---|
| Ethyl 3-[(4-chlorobenzyl)amino]-2-(2,4-dichloro-5-nitrobenzoyl)acrylate | 4-chlorobenzylamine, Ethyl 2-(2,4-dichloro-5-nitrobenzoyl)-3-(dimethylamino)acrylate | nih.gov |
Substitution Patterns on the Phenolic Ring of this compound
The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl (-OH) and the amino (-NH-) groups, which are both ortho-, para-directing. chemistrysteps.comchemguide.co.uk This allows for the introduction of various substituents onto the ring, leading to a wide array of derivatives.
Common electrophilic substitution reactions include:
Halogenation: Reaction with bromine water can lead to the substitution of bromine atoms at the positions ortho and para to the hydroxyl group. chemguide.co.uk
Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the ring, typically at the ortho and para positions relative to the hydroxyl group. chemguide.co.uk
Sulfonation and Friedel-Crafts Reactions: These reactions can also be employed to introduce sulfonyl or alkyl/acyl groups, respectively, onto the phenolic ring. chemistrysteps.com
The position of substitution is influenced by the steric hindrance and electronic effects of the existing groups. chemistrysteps.com For instance, in this compound, the positions ortho and para to the hydroxyl group are activated.
Furthermore, the phenolic hydroxyl group itself can be a site for derivatization. For example, it can be alkylated or acylated to form ethers and esters, respectively. google.com
A study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues provides insight into the synthesis of derivatives with substitutions on the phenolic ring. nih.gov Although the core is slightly different, the principles of substitution on a substituted aminophenol ring are relevant.
Heterocyclic Incorporation into the this compound Scaffold
The incorporation of heterocyclic rings into the this compound scaffold is a significant strategy for creating novel analogs with potentially enhanced properties. This can be achieved in several ways, including the formation of a new heterocyclic ring fused to the existing structure or the attachment of a heterocyclic moiety as a substituent.
One approach involves the reaction of the amino and hydroxyl groups of the 2-aminophenol core to form a benzoxazole ring. researchgate.net This can be achieved through condensation reactions with various reagents like carboxylic acids or aldehydes. researchgate.net
Another strategy is the introduction of a heterocyclic ring as a substituent on either the benzyl or the phenolic moiety. For example, a 1,2,4-triazole (B32235) ring can be linked to the scaffold. researchgate.net Research has demonstrated the synthesis of novel 5-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives starting from 4-amino-3-(4-chlorobenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole. researchgate.net
The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also highlights the incorporation of a 1,3,4-oxadiazole (B1194373) ring. nih.gov This was achieved through a multi-step synthesis, demonstrating the versatility of the aminophenol scaffold for heterocyclic incorporation. nih.gov
The following table provides examples of heterocyclic incorporation.
Table 2: Examples of Heterocyclic Incorporation
| Incorporated Heterocycle | Synthetic Approach | Reference |
|---|---|---|
| Benzoxazole | Condensation of o-aminophenol with aldehydes or carboxylic acids. | researchgate.net |
| 1,2,4-Triazole | Synthesis starting from 4-amino-3-(4-chlorobenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole. | researchgate.net |
| 1,3,4-Oxadiazole | Multi-step synthesis to form 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 4 Chlorobenzyl Amino Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-[(4-Chlorobenzyl)amino]phenol
A detailed analysis of the ¹H and ¹³C NMR spectra would be necessary to confirm the molecular structure of this compound.
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for each type of proton. The aromatic protons on the phenol (B47542) ring and the chlorobenzyl ring would appear in the downfield region (typically δ 6.5-7.5 ppm). The splitting patterns of these signals would help determine the substitution pattern. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would likely appear as a singlet or a doublet around δ 4.3-4.5 ppm. The protons of the amine (-NH) and hydroxyl (-OH) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on the carbon framework. It would show separate signals for each of the 13 unique carbon atoms in the molecule. The carbons of the two aromatic rings would resonate in the δ 110-160 ppm range. The benzylic methylene carbon (-CH₂) would be expected in the δ 45-55 ppm region. The specific chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the chlorine atom.
Without published spectra, a definitive data table cannot be constructed.
Vibrational Spectroscopy (FT-IR, Raman) of this compound
FT-IR and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule.
O-H and N-H Stretching : The FT-IR spectrum would be expected to show a broad absorption band for the phenolic O-H stretch, typically in the 3200-3600 cm⁻¹ region. The N-H stretch of the secondary amine would appear in a similar region, around 3300-3500 cm⁻¹.
C-H Stretching : Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be seen just below 3000 cm⁻¹.
C=C Stretching : Aromatic C=C ring stretching vibrations would produce characteristic bands in the 1450-1600 cm⁻¹ region.
C-N and C-O Stretching : The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range, and the C-O stretching of the phenol would be found in the 1200-1260 cm⁻¹ region.
C-Cl Stretching : A characteristic band for the C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
A data table of these assignments would require experimentally recorded spectra.
The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (both a donor and an acceptor) suggests the potential for significant intra- and intermolecular hydrogen bonding. In the FT-IR spectrum, hydrogen bonding causes the O-H and N-H stretching bands to broaden and shift to lower wavenumbers. The extent of this broadening and shifting can provide qualitative information about the strength and nature of these interactions in the solid state or in different solvents.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695), would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the auxochromic -OH and -NH- groups would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The specific wavelengths (λₘₐₓ) and molar absorptivities (ε) of these transitions would be key parameters determined from the experimental spectrum.
Mass Spectrometry (MS) for Molecular Structure Confirmation of this compound
Specific mass spectrometry data for this compound is not available in the reviewed literature. For structural confirmation, analysis would typically involve identifying the molecular ion peak and characteristic fragmentation patterns. For a molecule with the formula C₁₃H₁₂ClNO, the expected monoisotopic mass would be approximately 233.69 g/mol . Characteristic fragmentation of such secondary amines often involves alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the methylene bridge and the 4-chlorobenzyl ring would be anticipated, leading to significant fragment ions.
Single-Crystal X-ray Diffraction Analysis of this compound
A single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. This technique is essential for the unambiguous determination of the molecular structure in the solid state.
Molecular Geometry and Conformation of this compound in the Solid State
Without single-crystal X-ray diffraction data, a definitive description of the molecular geometry and conformation of this compound in the solid state cannot be provided.
Intermolecular Interactions and Crystal Packing Motifs of this compound
Details regarding the specific intermolecular interactions and crystal packing motifs for this compound are unavailable due to the absence of its crystal structure in the literature.
Tautomeric Forms and Their Crystallographic Characterization for this compound Analogues
The structural analogues of this compound, particularly o-hydroxy Schiff bases, exhibit well-documented tautomerism. This phenomenon involves intramolecular proton transfer between the phenolic oxygen and the imine nitrogen, resulting in an equilibrium between two tautomeric forms: the phenol-imine (or enol-imine) form and the keto-amine (or keto-enamine) form. mjcce.org.mkbohrium.com
The phenol-imine tautomer features a hydroxyl group (O-H) and an imine double bond (C=N), stabilized by a strong intramolecular hydrogen bond (O-H···N), which forms a six-membered quasi-aromatic ring. researchgate.net The keto-amine form is characterized by a ketone group (C=O) and an amine group (N-H), with the proton having transferred from the oxygen to the nitrogen atom, resulting in an N-H···O intramolecular hydrogen bond. mjcce.org.mkresearchgate.net
Crystallographic studies on a vast number of these analogues have been crucial in characterizing these forms. The determination of which tautomer is present in the solid state is achieved by precisely locating the position of the hydrogen atom and by analyzing key bond lengths within the molecule.
Key Crystallographic Indicators for Tautomeric Forms:
| Bond | Phenol-Imine Form (Typical Length) | Keto-Amine Form (Typical Length) |
| C-O | ~1.36 Å (single bond character) | ~1.29 Å (double bond character) |
| C=N | ~1.28 Å (double bond character) | ~1.32 Å (single bond character) |
These values are approximate and can vary based on the specific molecule and crystal environment.
In many structurally characterized Schiff base analogues, the phenol-imine form is found to be more stable and is the predominant or exclusive form in the crystal. acs.org For example, in the crystal structure of (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol, the O1–C1 bond length of 1.360 Å and the N1–C7 bond length of 1.278 Å are indicative of the phenolic tautomeric form. acs.org However, the equilibrium can be influenced by several factors:
Electronic Effects of Substituents: The nature of substituent groups on the aromatic rings can shift the equilibrium. Electron-withdrawing groups tend to stabilize the keto-amine tautomer. mjcce.org.mk
Solvent Polarity: In solution, polar solvents can shift the equilibrium towards the more polar keto-amine form. acs.orgsonar.ch
Crystal Packing Forces: Intermolecular interactions in the solid state can favor one tautomer over the other, even if the energy difference in the gas phase is minimal. rsc.org
In some cases, both tautomers have been found to coexist in the same crystal, or the molecule may adopt a zwitterionic keto-amine form. nih.gov The precise characterization through single-crystal X-ray diffraction remains the definitive method for establishing the tautomeric state of these compounds in the solid phase. bohrium.com
Computational and Theoretical Chemistry Investigations of 2 4 Chlorobenzyl Amino Phenol
Quantum Chemical Calculations (DFT, Ab initio) on 2-[(4-Chlorobenzyl)amino]phenol
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of molecules. These calculations provide insights into the geometric and electronic features of this compound.
Optimized Geometries and Electronic Structure of this compound
The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations. This includes the determination of bond lengths and angles, which have been found to be in good agreement with experimental data for related compounds. researchgate.netbohrium.com
| Parameter | Description |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three atoms across at least two bonds. |
| Dihedral Angles | The angle between two intersecting planes, often used to describe the conformation around a bond. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable. mdpi.com The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For similar compounds, the HOMO is often localized over the entire molecule except for specific rings, while the LUMO may be concentrated on particular rings and substituents. malayajournal.org This charge transfer character within the molecule is a key aspect of its electronic behavior. malayajournal.org
| Orbital | Description | Implication for Reactivity |
| HOMO | The outermost orbital containing electrons. | Acts as an electron donor; susceptible to electrophilic attack. |
| LUMO | The innermost orbital without electrons. | Acts as an electron acceptor; susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. |
Spectroscopic Property Prediction and Validation using DFT for this compound
DFT calculations are also a powerful tool for predicting spectroscopic properties, such as FT-IR and NMR spectra. researchgate.netbohrium.com Theoretical calculations of vibrational frequencies and chemical shifts can be compared with experimental data to validate the computational model and provide a more detailed understanding of the molecule's vibrational modes and electronic environment. researchgate.netbohrium.com For related compounds, a good agreement between calculated and experimental spectroscopic data has been observed. researchgate.net
Time-dependent DFT (TD-DFT) methods can be used to predict electronic absorption spectra, providing insights into the electronic transitions occurring within the molecule. acs.org
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors for this compound
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net Red-colored regions indicate electron-rich areas (negative potential), while blue-colored regions represent electron-deficient areas (positive potential). researchgate.net
In addition to the MEP, various reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the chemical reactivity of a molecule. These include:
Chemical Hardness and Softness: Hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule. mdpi.com Softness is the reciprocal of hardness.
Electronegativity: This describes the ability of a molecule to attract electrons.
Electrophilicity Index: This quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound. mdpi.com
Conformational Analysis and Potential Energy Surface Mapping of this compound
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. libretexts.org
By mapping the PES, chemists can identify the most stable conformers (energy minima) and the transition states that connect them. libretexts.org This analysis is crucial for understanding the flexibility of the molecule and the energy barriers for conformational changes. For complex molecules, two-dimensional (2D) PES plots are often calculated to visualize the energy landscape with respect to two key geometric variables. researchgate.net These computational maps help in understanding the relative energies of different conformations and the pathways for their interconversion. libretexts.orgresearchgate.net
Tautomeric Equilibria and Stability Studies for this compound and Related Compounds
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Schiff bases derived from o-hydroxyaldehydes, such as this compound, can exist in two tautomeric forms: the enol-imine form and the keto-amine form. dergipark.org.tr
Exploration of Biological Activities and Underlying Mechanisms of 2 4 Chlorobenzyl Amino Phenol
In Vitro Mechanistic Investigations of 2-[(4-Chlorobenzyl)amino]phenol
Comprehensive searches of scientific literature yielded no specific in vitro mechanistic studies for this compound. The following subsections outline the specific areas where data is absent.
Enzyme Inhibition Studies and Kinetic Analysis by this compound
There are no publicly available research articles or data detailing the enzyme inhibition properties or kinetic analysis of this compound.
Specific Enzyme Targets and Pathways
No studies have been identified that investigate the specific enzyme targets or metabolic or signaling pathways affected by this compound.
Inhibitory Potency and Mechanism of Action (e.g., Competitive, Non-competitive)
Due to the absence of enzyme inhibition studies, there is no information regarding the inhibitory potency (such as IC₅₀ values) or the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) for this compound against any enzyme.
Interactive Table: Enzyme Inhibition Data for this compound No data available in published literature.
| Enzyme Target | Inhibitory Potency (e.g., IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
Receptor Binding Assays and Ligand Efficacy Studies of this compound
No published research could be located that has performed receptor binding assays or ligand efficacy studies for this compound.
Identification of Receptor Subtypes and Affinities
There is no data available identifying specific receptor subtypes to which this compound may bind, nor are there any reported binding affinities (such as Kᵢ or Kₔ values).
Allosteric Modulation and Agonist/Antagonist Properties
In the absence of receptor binding and efficacy studies, the properties of this compound as a potential agonist, antagonist, or allosteric modulator at any receptor remain undetermined.
Interactive Table: Receptor Binding Data for this compound No data available in published literature.
| Receptor Target | Binding Affinity (e.g., Kᵢ) | Efficacy | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
Cellular Pathway Modulation by this compound Analogs
The biological effects of this compound analogs are rooted in their ability to modulate various cellular pathways. Research has highlighted their influence on apoptosis, cell proliferation, inflammation, and microbial growth.
Apoptosis Induction Pathways in Cellular Models
Analogs of this compound have demonstrated the capacity to induce apoptosis, or programmed cell death, in cancer cell lines. Studies on Schiff base derivatives have shown that these compounds can trigger the intrinsic apoptotic pathway. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. The subsequent release of cytochrome c from the mitochondria activates caspase-9 and the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.
Furthermore, treatment with these analogs has been observed to increase the levels of reactive oxygen species (ROS) within cancer cells. This elevation in ROS can induce DNA damage, further contributing to the activation of the apoptotic cascade. The modulation of these key apoptotic proteins and the induction of oxidative stress underscore the potential of these compounds in cancer therapy research.
Anti-proliferative Effects in Cellular Systems
The anti-proliferative activity of this compound derivatives has been evaluated against various human cancer cell lines. Research has shown that certain analogs exhibit significant cytotoxic effects. For instance, a study investigating a series of 2-((alkyl/arylimino)methyl)-4-bromophenol derivatives, which share a similar structural scaffold, demonstrated dose-dependent inhibition of cell growth in lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer).
The mechanism behind this anti-proliferative activity is often linked to the induction of apoptosis and cell cycle arrest. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating. The specific structural features of the analogs, such as the nature of the substituent on the imino nitrogen, have been found to play a crucial role in determining their cytotoxic potency.
Anti-inflammatory Marker Modulation in Cellular Models
Chronic inflammation is a key factor in the development and progression of various diseases. Analogs of this compound have been investigated for their anti-inflammatory properties. These compounds have been shown to modulate the expression of key inflammatory markers.
In cellular models of inflammation, treatment with these derivatives has led to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism is thought to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By suppressing the activation of NF-κB, these compounds can effectively dampen the inflammatory cascade.
Antimicrobial Efficacy and Mechanisms in In Vitro Models
In the face of growing antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. Derivatives of this compound have shown promising antimicrobial activity against a range of pathogenic bacteria and fungi.
Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components and eventual cell death. Additionally, some analogs have been found to inhibit biofilm formation, a key virulence factor for many pathogenic microbes. The presence of the chlorine atom on the benzyl (B1604629) ring is often associated with enhanced antimicrobial efficacy.
Structure-Activity Relationship (SAR) Analysis for this compound Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the design of more potent and selective therapeutic agents. SAR studies on this compound derivatives have provided valuable insights into the key molecular features required for their biological effects.
Elucidation of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features have been identified.
Impact of Substituent Effects on Biological Activity of this compound Analogs
The biological activity of analogs of this compound is profoundly influenced by the nature and placement of chemical groups (substituents) on its aromatic rings. Structure-activity relationship (SAR) studies are pivotal in elucidating how these modifications alter the therapeutic properties of the molecule.
A key area of investigation for this class of compounds is their role as inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory fatty acids. researchgate.net The core structure, a 2-aminobenzylphenol scaffold, is a recognized pharmacophore for sEH inhibition. The specific substituents on this scaffold are critical for potency. For instance, the presence of a halogen, such as the chlorine atom at the para-position (4-position) of the benzyl ring in this compound, is a significant feature. Halogenation, in general, has been shown to enhance the biological activity of phenolic compounds. nih.gov In many related structures, such as amide-based sEH inhibitors, a benzyl group on the right side of the core pharmacophore, particularly one functionalized with a polar group, can produce highly potent inhibition. bohrium.com
Conversely, replacing the 4-chloro substituent with other groups can dramatically alter activity. Studies on related phenolic compounds have demonstrated that even minor changes, such as the position of a methoxy (B1213986) group or the replacement of a hydroxyl group with an acetylated one, can lead to a complete loss of anti-inflammatory activity. researchgate.net This highlights the precise structural requirements for biological efficacy. For other related sEH inhibitors, increasing the hydrophobicity of the molecule has been shown to dramatically improve its inhibitory power. bohrium.com
Computational SAR Modeling for this compound Derivatives
To further rationalize the observed structure-activity relationships and to guide the design of more effective analogs, computational modeling techniques are employed. Quantitative Structure-Activity Relationship (QSAR) is a key in silico method used to correlate the chemical structure of compounds with their biological activity. nih.gov The goal of QSAR is to develop mathematical models that can predict the activity of new, unsynthesized molecules, thereby saving significant resources in drug discovery by prioritizing the most promising candidates. nih.gov
For classes of compounds like phenol (B47542) derivatives, QSAR models have been developed to predict toxicity and other biological effects. nih.gov These models use various molecular descriptors that quantify physicochemical properties like hydrophobicity, electronic effects, and steric factors. mdpi.com In the context of this compound derivatives targeting enzymes like sEH, molecular docking studies are also crucial. Docking simulations predict how a molecule fits into the active site of its protein target. escholarship.org For related dual inhibitors of sEH and fatty acid amide hydrolase (FAAH), docking experiments have shown that a 2-chlorophenyl moiety can be surrounded by several hydrophobic and aromatic residues within the enzyme's catalytic pocket, contributing to high inhibition potency. escholarship.org This suggests that the 4-chlorobenzyl group of the titular compound likely engages in similar favorable hydrophobic interactions within its target's binding site.
In Vivo Pre-clinical Pharmacodynamic and Mechanistic Studies (Animal Models) related to this compound
Preclinical in vivo studies using animal models are an indispensable step in evaluating the therapeutic potential of a compound before it can be considered for human trials. nih.govmdpi.com
Selection and Justification of Animal Models for Disease Investigation
The choice of an animal model is dictated by the therapeutic area of interest. For compounds like this compound and its analogs, which show potential as anti-inflammatory and analgesic agents through mechanisms like sEH inhibition, specific models are used.
To test anti-inflammatory pain, rodent models are common. For example, the Formalin Test in rats can be used to assess antinociceptive effects against inflammatory pain. nih.gov In this model, an injection of formalin into the paw induces a biphasic pain response, and a reduction in flinching or licking behavior indicates analgesic activity. For evaluating sEH inhibitors specifically, models of inflammation-induced pain, such as those initiated by lipopolysaccharide (LPS), are highly relevant. LPS administration induces a strong inflammatory response and heightened pain sensitivity (hyperalgesia), which can be counteracted by effective sEH inhibitors.
Evaluation of Efficacy Markers and Biological Responses in Animal Studies
In these animal models, efficacy is quantified by measuring specific markers and biological responses. A primary efficacy marker in pain studies is the reversal of hyperalgesia, which is an exaggerated response to a painful stimulus. For instance, in an LPS-induced pain model, a key outcome would be the compound's ability to reverse thermal hyperalgesia (increased sensitivity to heat).
Beyond behavioral measures, biochemical markers are analyzed to confirm the compound's effect on the target pathway. For sEH inhibitors, this involves measuring the levels of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipids, and their corresponding inactive metabolites, dihydroxyeicosatrienoic acids (DHETs). researchgate.net A successful sEH inhibitor will increase the ratio of EETs to DHETs in plasma or tissues, demonstrating that it is effectively preventing the breakdown of the beneficial EETs. researchgate.net
The following table presents data for a representative analog, illustrating how efficacy is reported in preclinical studies.
| Compound Class | Animal Model | Efficacy Marker | Observed Result |
| Benzothiazole (B30560) Analog (Dual sEH/FAAH Inhibitor) | Rat Formalin Test | Nociceptive Behavior (Pain Response) | Produces antinociception against the inflammatory phase. nih.gov |
Molecular Target Engagement in Animal Models
Confirming that a drug candidate interacts with its intended molecular target in a living organism is known as target engagement. This is a critical step to ensure that the observed therapeutic effects are due to the proposed mechanism of action.
For inhibitors of sEH, target engagement is often demonstrated through pharmacodynamic biomarker analysis. As described above, an elevated ratio of substrate (EETs) to product (DHETs) in the blood or tissues of treated animals provides strong evidence that the sEH enzyme has been inhibited in vivo. researchgate.net This biochemical readout directly links the presence of the compound to a functional modulation of its target. This approach is crucial as it bridges the gap between the administration of the compound and the ultimate therapeutic effect observed in the animal model.
Coordination Chemistry and Metal Complexation Studies Involving 2 4 Chlorobenzyl Amino Phenol
2-[(4-Chlorobenzyl)amino]phenol as a Ligand in Metal Complex Formation
The formation of metal complexes with organic ligands is a cornerstone of coordination chemistry. The ligand this compound possesses key functional groups that make it a candidate for chelation with various metal ions. Research into analogous compounds, particularly Schiff bases derived from salicylaldehyde (B1680747) and various amines, provides a framework for understanding its potential complexation behavior. researchgate.netnih.govbohrium.comnih.govnih.govscispace.com
Chelation Behavior and Binding Sites of this compound
The molecular structure of this compound features a phenolic hydroxyl group (-OH) and a secondary amine group (-NH-) in ortho position to each other on the phenol (B47542) ring. This arrangement is conducive to the formation of a stable five-membered chelate ring upon coordination with a metal ion. It is anticipated that the compound would act as a bidentate ligand, coordinating to a metal center through the deprotonated phenolic oxygen and the nitrogen atom of the amine group. bohrium.comnih.govscispace.com This binding mode is common for ligands with similar ortho-amino-phenol skeletons.
Synthesis and Characterization of Metal Complexes of this compound
While specific synthesis procedures for metal complexes of this compound are not extensively documented, general methods for the synthesis of similar Schiff base and aminophenol complexes can be extrapolated. Typically, the synthesis involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. researchgate.netnih.gov
The characterization of these complexes would involve a suite of analytical techniques. Elemental analysis provides the empirical formula, while molar conductance measurements in a suitable solvent can indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for elucidating the structure of the complexes. nih.govnih.govnih.gov
Stability and Stoichiometry of Metal Complexes Formed with this compound
The stability of metal complexes is a critical parameter that dictates their utility. For a closely related Schiff base ligand, 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol, the stability constants of its complexes with several transition metal ions have been determined using pH-metric titration in a dioxane-water medium. ripublication.com The study revealed that the ternary complexes were generally less stable than the binary ones. The order of stability for the binary complexes followed the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II). ripublication.com
The stoichiometry of the complexes is often determined to be 1:2 (metal:ligand) for divalent metal ions, leading to the formation of octahedral or square planar geometries depending on the metal ion and reaction conditions. nih.gov For the related Schiff base, both 1:1 and 1:2 complexes were studied. ripublication.com
| Metal Ion | logK (M-L) | Stoichiometry (M:L) |
| Co(II) | - | 1:1, 1:2 |
| Ni(II) | - | 1:1, 1:2 |
| Cu(II) | - | 1:1, 1:2 |
| Zn(II) | - | 1:1, 1:2 |
| Data inferred from studies on the closely related ligand 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol. ripublication.com |
Spectroscopic and Structural Analysis of Metal Complexes of this compound
Spectroscopic and structural analysis techniques are indispensable for confirming the formation of metal complexes and understanding their geometry and bonding characteristics.
X-ray Crystallography of Metal-2-[(4-Chlorobenzyl)amino]phenol Complexes
Spectroscopic Signatures of Complexation (IR, UV-Vis, NMR)
Spectroscopic methods provide strong evidence for the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the phenolic O-H stretch and a band for the N-H stretch would be expected. Upon complexation, the disappearance or significant shift of the O-H band indicates deprotonation and coordination of the phenolic oxygen. scispace.com A shift in the N-H stretching frequency would also be indicative of nitrogen coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.govimpactfactor.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the electronic transitions and the geometry of the complexes. The ligand is expected to show absorption bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands may appear in the visible region due to d-d transitions of the metal ion. scispace.com These d-d transitions are particularly useful in determining the geometry of the complex (e.g., octahedral vs. tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the ligand and its diamagnetic complexes. In the ¹H NMR spectrum of the free ligand, signals for the phenolic proton and the amine proton would be present. The disappearance of the phenolic proton signal upon complexation confirms its deprotonation. impactfactor.org Shifts in the chemical shifts of the aromatic protons and the methylene (B1212753) protons of the benzyl (B1604629) group upon coordination can also provide evidence of complex formation.
| Spectroscopic Technique | Key Observables for Complexation |
| IR | Disappearance/shift of O-H stretch, shift in N-H stretch, appearance of M-O and M-N bands. nih.govscispace.comimpactfactor.org |
| UV-Vis | Shift in ligand-centered π→π* and n→π* transitions, appearance of d-d transition bands. scispace.com |
| ¹H NMR | Disappearance of phenolic -OH proton signal, shifts in aromatic and methylene proton signals. impactfactor.org |
Catalytic Applications of Metal Complexes Derived from this compound
The exploration of new catalytic systems is paramount for the development of efficient and selective chemical transformations. Metal complexes derived from carefully designed organic ligands are at the forefront of this endeavor. The ligand this compound, with its distinct electronic and steric features, presents an interesting candidate for the synthesis of catalytically active metal complexes.
Homogeneous and Heterogeneous Catalysis by this compound Metal Complexes
The catalytic utility of metal complexes can be broadly categorized into homogeneous and heterogeneous catalysis, each with its own set of advantages and challenges. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers high activity and selectivity. In contrast, heterogeneous catalysis, involving a catalyst in a different phase, facilitates easier separation and recycling of the catalyst.
Despite extensive searches of scientific literature, specific studies detailing the synthesis and catalytic application of metal complexes derived solelely from the ligand This compound in either homogeneous or heterogeneous systems have not been reported. While the broader class of aminophenol-based ligands and their Schiff base derivatives has been investigated for various catalytic transformations, including oxidation and polymerization reactions, research focusing specifically on complexes of this compound is not publicly available. derpharmachemica.comderpharmachemica.comnih.govresearchgate.net The presence of the 4-chlorobenzyl group could, in principle, influence the electronic properties and solubility of the resulting metal complexes, potentially leading to unique catalytic behavior. However, without experimental data, any discussion on their specific catalytic activities remains speculative.
Table 1: Hypothetical Catalytic Performance Data
Due to the absence of experimental research on the catalytic applications of metal complexes of this compound, a data table on their performance cannot be generated.
Reaction Mechanism Elucidation in Catalytic Processes
Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing more efficient catalysts. Mechanistic studies often involve a combination of kinetic analysis, spectroscopic techniques, and computational modeling to identify key intermediates and transition states in a catalytic cycle.
As there are no published studies on the catalytic applications of metal complexes of This compound , there is consequently no research available on the elucidation of their reaction mechanisms. Mechanistic investigations are intrinsically linked to observed catalytic activity; therefore, the absence of the former precludes the existence of the latter. Future research in this area would first need to establish the catalytic potential of these complexes before delving into the intricate details of their reaction pathways.
Table 2: Summary of Mechanistic Studies
No mechanistic studies have been published on catalytic processes involving metal complexes of this compound. Therefore, a data table summarizing such findings cannot be provided.
Advanced Applications and Future Research Trajectories of 2 4 Chlorobenzyl Amino Phenol
Potential in Materials Science and Engineering for 2-[(4-Chlorobenzyl)amino]phenol Derivatives
The unique molecular architecture of this compound, combining a reactive phenol (B47542) group with a substituted amine, makes it and its derivatives intriguing candidates for the development of advanced materials. The aromatic rings and heteroatoms contribute to potentially valuable electronic and optical characteristics, while the reactive sites allow for incorporation into larger polymeric or oligomeric structures.
The presence of phenolic and amino groups allows derivatives of this compound, particularly its Schiff base analogs, to undergo oxidative polycondensation. This process, which can be initiated by oxidants like air (O₂), sodium hypochlorite (B82951) (NaOCl), or hydrogen peroxide (H₂O₂), leads to the formation of oligomers and polymers with potentially useful properties. tandfonline.com While direct polymerization studies on this compound are not extensively documented, research on structurally similar compounds provides significant insights.
For instance, studies on the oxidative polycondensation of Schiff bases derived from aminophenols demonstrate the feasibility of creating oligomeric materials. tandfonline.comresearchgate.net The thermal stability of these oligomers has been a key area of investigation. Research on oligo-2-[(4-chlorophenyl)iminomethylene]phenol, a Schiff base closely related to the subject compound, has explored its thermal degradation, indicating that such materials can exhibit good thermal stability. tandfonline.com These oligomers often possess high carboneous residue at elevated temperatures, suggesting potential applications in the development of graphite-like materials. tandfonline.com The resulting oligomer-metal complexes are often insoluble in common organic solvents and show enhanced thermal stability, making them candidates for use in heterogeneous catalysis. tandfonline.com
| Oligomer Type | Key Findings | Potential Applications | Reference |
|---|---|---|---|
| Schiff Base Oligomers (general) | Exhibit good thermal stability and high carboneous residue at high temperatures. | Graphite materials technologies, heterogeneous catalysis. | tandfonline.com |
| Oligo-2-[(4-chlorophenyl)iminomethylene]phenol | Investigated for thermal degradation behavior and photovoltaic properties. | Photovoltaic applications. | tandfonline.com |
| Oligomer-Metal Complexes | Often insoluble in common organic solvents and exhibit higher thermal stability than the base oligomers. | Heterogeneous catalysis. | tandfonline.com |
The electronic and optical properties of materials derived from this compound are of significant interest for applications in electronics and photonics. Schiff bases, in particular, have been shown to possess valuable characteristics. Theoretical and experimental studies on 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol, a related Schiff base, have been conducted using Density Functional Theory (DFT) to understand its molecular geometry, vibrational frequencies, and non-linear optical (NLO) properties. researchgate.net Such calculations indicate that these types of molecules can have NLO properties significantly greater than those of standard materials like urea. acs.org
Furthermore, research has shown that oligo-2-[(4-chlorophenyl)iminomethylene]phenol and its metal complexes are highly promising for photovoltaic applications due to their favorable band gap properties. tandfonline.com The electrochemical HOMO and LUMO band gaps for the oligomer and its complexes with Ni(II), Cu(II), and Co(II) have been determined, highlighting their potential as active materials in electronic devices. tandfonline.com The combination of a pyrimidine (B1678525) and phenolic functionality in some complex derivatives may enhance biological activity and could also influence their electronic properties. smolecule.com
| Compound/Material | Property Investigated | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol | Non-Linear Optical (NLO) Properties | Predicted NLO properties are much greater than those of urea. | Optical devices. | researchgate.netacs.org |
| Oligo-2-[(4-chlorophenyl)iminomethylene]phenol | Electrochemical Band Gap (HOMO/LUMO) | HOMO: -2.91 eV, LUMO: -6.97 eV | Photovoltaics. | tandfonline.com |
| Oligo-2-[(4-chlorophenyl)iminomethylene]phenol-Ni(II) Complex | Electrochemical Band Gap (HOMO/LUMO) | HOMO: -3.26 eV, LUMO: -5.28 eV | Photovoltaics. | tandfonline.com |
| Oligo-2-[(4-chlorophenyl)iminomethylene]phenol-Cu(II) Complex | Electrochemical Band Gap (HOMO/LUMO) | HOMO: -3.04 eV, LUMO: -5.46 eV | Photovoltaics. | tandfonline.com |
| Oligo-2-[(4-chlorophenyl)iminomethylene]phenol-Co(II) Complex | Electrochemical Band Gap (HOMO/LUMO) | HOMO: -2.77 eV, LUMO: -5.13 eV | Photovoltaics. | tandfonline.com |
Role in Analytical Chemistry and Sensor Development using this compound
The structural features of this compound make it and its derivatives promising candidates for the development of chemical sensors and biosensors. The phenolic hydroxyl group and the nitrogen atom can act as binding sites for analytes, and the aromatic system can be part of a signaling unit (e.g., chromogenic or fluorogenic).
Schiff bases derived from phenolic compounds are widely recognized for their application as chemosensors, particularly for the detection of metal ions. researchgate.netbohrium.com These sensors often operate on mechanisms like "turn-on" fluorescence upon binding to the target ion. researchgate.netbohrium.com While specific chemosensors based on this compound are not widely reported, the general principle is well-established for its structural analogs. These molecules can achieve high selectivity for specific ions, such as Al³⁺ or Zn²⁺, through carefully designed molecular cavities and binding sites. bohrium.com
In the realm of biosensors, phenolic compounds are important targets for detection, and enzymes like laccase and tyrosinase are often used as the biological recognition element. nih.govmdpi.com Conversely, molecules like this compound could themselves serve as components of a biosensor. For example, derivatives of this compound have been suggested as potential sensing elements for probing protein-ligand interactions, such as in biosensors for the chitinase-like protein YKL-40. google.com
The detection and quantification of phenolic compounds, in general, are crucial in environmental and food analysis. nih.gov Various analytical methods could be adapted for this compound. Electrochemical sensors, often based on modified glassy carbon electrodes, are frequently used for the sensitive detection of aminophenols and their isomers. rsc.org These methods rely on the electrochemical oxidation of the phenol group.
Optical methods, including those based on fluorescence, absorption, or reflectance spectroscopy, are also prevalent. nih.gov For instance, optical biosensors have been developed that exploit changes in the absorption spectra of enzymes like tyrosinase in the presence of phenolic compounds. nih.gov Such systems can achieve low limits of detection for various chlorophenols. nih.gov It is conceivable that similar enzyme-based or immuno-based assays could be developed for the specific and sensitive quantification of this compound.
Innovative Therapeutic Strategies (Conceptual and Pre-clinical Development) for this compound
The scaffold of this compound is present in a variety of molecules that have been investigated for innovative therapeutic applications. These conceptual and pre-clinical studies highlight the versatility of this chemical motif in designing drugs for a range of diseases.
Derivatives have shown significant promise as anti-cancer agents. N-(4-chlorophenyl)-γ-amino acid derivatives were found to exhibit anticancer activity against Non-Small Cell Lung Cancer (NSCLC) cells. ktu.edu The most promising of these compounds induced mitochondrial injury, leading to the production of reactive oxygen species (ROS) and the inhibition of ATP synthesis, and showed synergistic effects when combined with the standard chemotherapeutic agent cytosine arabinoside. ktu.edu In a different study, a thiazole-containing compound, (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol (CTP), was identified as a potential therapeutic for breast cancer, with docking studies suggesting it could inhibit key protein targets. tandfonline.com
The neuropharmacological potential of this structural class is also under investigation. A series of 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol derivatives were designed as multifunctional agents for Parkinson's disease. nih.gov These compounds were found to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in Parkinson's therapy, and also possessed antioxidant and metal-chelating properties. nih.gov
Furthermore, the scaffold has been incorporated into molecules targeting metabolic diseases. A novel thiazole (B1198619) derivative, 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, was evaluated in a neonatal rat model of non-insulin-dependent diabetes mellitus (NIDDM). mdpi.com These diverse pre-clinical findings underscore the broad therapeutic potential of compounds structurally related to this compound.
| Derivative Class | Therapeutic Area | Conceptual Mechanism/Target | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-γ-amino acid derivatives | Oncology (NSCLC) | Induction of mitochondrial injury, ROS production, ATP synthesis inhibition. | ktu.edu |
| (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol | Oncology (Breast Cancer) | Inhibition of protein 4ZVM (based on docking studies). | tandfonline.com |
| 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol derivatives | Neurodegenerative Disease (Parkinson's) | Selective and reversible inhibition of Monoamine Oxidase B (MAO-B). | nih.gov |
| 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | Metabolic Disease (Diabetes) | Evaluated in a model of non-insulin-dependent diabetes mellitus. | mdpi.com |
Prodrug Design Principles for this compound
The therapeutic potential of this compound, like many pharmacologically active agents, can be optimized through the strategic application of prodrug design. This approach involves the chemical modification of the active parent drug into an inert derivative that, following administration, undergoes enzymatic or chemical conversion in the body to release the active compound. ijper.orgjiwaji.edu The primary objectives for designing prodrugs of this compound would be to enhance its physicochemical properties, such as solubility and permeability, improve its pharmacokinetic profile by reducing presystemic metabolism, and enable targeted delivery to specific tissues or cells. ijper.orgjiwaji.edu
The structure of this compound offers two primary sites for chemical modification to create a carrier-linked prodrug: the phenolic hydroxyl (-OH) group and the secondary amino (-NH) group. nih.gov Covalent attachment of a carrier moiety, or "promoiety," to one of these functional groups can mask the parent drug's activity until it reaches the desired site of action. ijper.org
One common strategy involves esterification of the phenolic hydroxyl group. Attaching lipophilic moieties can enhance passive permeability across biological membranes. mdpi.com Conversely, linking hydrophilic functionalities, such as phosphates or amino acids, can significantly improve aqueous solubility. jiwaji.edumdpi.com Amino acid promoieties are particularly advantageous as they are non-toxic at moderate doses, can leverage amino acid transporters for improved absorption, and offer a wide range of physicochemical properties based on the specific amino acid selected. ijper.orgmdpi.com
Another key approach is the modification of the secondary amino group to form an amide or a carbamate. For instance, linking L-glutamic acid to a similar aniline (B41778) mustard structure has been explored to create prodrugs activated by carboxypeptidase G2 (CPG2), an enzyme that can be targeted to tumor sites in antibody-directed enzyme prodrug therapy (ADEPT). nih.gov This strategy masks the activating effect of the amino function until the prodrug reaches the tumor environment where the enzyme is located, thereby increasing specificity and reducing systemic toxicity. nih.gov
The selection of the promoiety is critical and depends on the specific barrier to be overcome. The linker connecting the drug and the promoiety must be designed to be stable during transit but readily cleavable, either chemically or enzymatically, at the target site. jiwaji.edu
Table 1: Potential Prodrug Strategies for this compound
| Target Functional Group | Prodrug Linkage | Promoiety Class | Potential Advantage | Activation Mechanism |
| Phenolic Hydroxyl (-OH) | Ester | Lipophilic Acyl Group | Increased membrane permeability | Esterase enzymes |
| Phenolic Hydroxyl (-OH) | Ester | Amino Acid (e.g., Valine) | Increased aqueous solubility, transporter-mediated uptake | Esterase enzymes |
| Phenolic Hydroxyl (-OH) | Phosphate Ester | Phosphate | Greatly increased aqueous solubility | Alkaline phosphatases |
| Secondary Amino (-NH) | Amide | Amino Acid (e.g., Glycine) | Modified solubility, potential for targeted transport | Amidases |
| Secondary Amino (-NH) | Carbamate | L-Glutamic Acid | Tumor-specific activation (ADEPT) | Carboxypeptidase G2 (CPG2) |
Mechanistic Rationale for Combination Therapies involving this compound Analogs
The development of drug resistance and the complex nature of diseases like cancer often necessitate the use of combination therapies. nih.govktu.edu The rationale for using analogs of this compound in such regimens is based on the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov This can be achieved by targeting different but complementary cellular pathways, enhancing the efficacy of a co-administered drug, or overcoming resistance mechanisms. nih.gov
Analogs of this compound often feature heterocyclic cores like oxadiazole or thiazole, which have demonstrated significant anticancer activity. nih.govnih.govmdpi.com For example, certain 1,3,4-oxadiazole (B1194373) analogs linked to a phenol moiety have been shown to act as tubulin polymerization inhibitors. nih.govnih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis. Combining a tubulin inhibitor with a drug that targets a different aspect of cell proliferation, such as a DNA-damaging agent or an inhibitor of a specific signaling pathway (e.g., PI3K/AKT), could result in a potent synergistic effect. nih.gov
Furthermore, some N-(4-chlorophenyl) derivatives have been found to induce mitochondrial injury, leading to the formation of reactive oxygen species (ROS) and a decrease in ATP production. ktu.edu This mechanism offers a strong rationale for combination with conventional chemotherapeutics. For instance, combining such a mitochondrial-targeting agent with a drug like cytosine arabinoside (an S-phase inhibitor) has shown synergistic effects in non-small cell lung cancer (NSCLC) cells. ktu.edu The rationale is that by compromising the cell's energy production and increasing oxidative stress, the analog sensitizes the cancer cells to the cytotoxic effects of the S-phase inhibitor. ktu.edu
Another mechanistic approach involves the inhibition of drug efflux pumps, which are a common cause of multidrug resistance. Certain polymeric carriers related to poly(2-aminophenol) can inhibit P-glycoprotein (P-gp) efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered cytotoxic drugs like doxorubicin (B1662922). sums.ac.ir An analog of this compound with similar properties could be used to resensitize resistant tumors to standard chemotherapy.
The synergistic potential of phenolic compounds, in general, has been widely studied. Natural polyphenols like curcumin (B1669340) and quercetin (B1663063) have been shown to enhance the effects of drugs such as doxorubicin and cisplatin (B142131) by modulating key signaling pathways like NF-κB, which is involved in inflammation and cell survival. nih.gov
Table 2: Mechanistic Basis for Combination Therapies with this compound Analogs
| Analog Class | Proposed Mechanism of Action | Potential Combination Agent | Rationale for Synergy |
| Oxadiazole-phenol Analogs | Tubulin Polymerization Inhibition | DNA Damaging Agents (e.g., Cisplatin) | Targeting distinct critical cellular processes (cytoskeleton and DNA) |
| N-(4-chlorophenyl) Derivatives | Mitochondrial Damage (ROS production, ATP depletion) | S-phase Inhibitors (e.g., Cytosine Arabinoside) | Sensitizing cancer cells to cell cycle-specific agents by inducing metabolic stress. ktu.edu |
| Aminophenol-related Polymers | Inhibition of P-gp Drug Efflux Pumps | Standard Chemotherapeutics (e.g., Doxorubicin) | Overcoming multidrug resistance by increasing intracellular drug accumulation. sums.ac.ir |
| General Phenolic Analogs | Modulation of Pro-survival Pathways (e.g., NF-κB) | Various Chemotherapies | Suppressing cellular defense mechanisms, thereby enhancing the efficacy of cytotoxic drugs. nih.gov |
Conclusion and Future Outlook in 2 4 Chlorobenzyl Amino Phenol Research
Synthesis of Key Academic Contributions and Findings for 2-[(4-Chlorobenzyl)amino]phenol
The primary synthesis route for this compound and its derivatives often involves the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. nih.gov Specifically, it can be prepared through the reaction of 4-chlorobenzylamine (B54526) with salicylaldehyde (B1680747). researchgate.net Another documented method involves the reaction of 4-chlorobenzaldehyde (B46862) with 2-aminophenol (B121084). The related compound, 4-chloro-2-[(4-chlorobenzylidene)amino]phenol, is synthesized by reacting 4-chlorobenzaldehyde with 2-hydroxy-5-chloroaniline. nih.gov
Key research findings have highlighted the structural and potential biological characteristics of this compound and its analogs. X-ray crystallography studies of the related Schiff base, 4-chloro-2-[(4-chlorobenzylidene)amino]phenol, revealed a molecule with an E conformation around the imine C=N double bond. nih.govnih.gov Spectroscopic investigations using FT-IR and NMR, combined with quantum chemical calculations, have been employed to characterize the molecular structure and properties of these types of compounds. researchgate.netbohrium.com
Derivatives of this compound have shown promise in various biological applications. For instance, some aminophenol derivatives are explored for their potential as antimicrobial and anticancer agents. researchgate.netmdpi.com The broader class of Schiff bases, to which this compound is related, is known for a wide range of biological activities, including antitumor, antifungal, and antiviral properties. nih.gov
Identification of Remaining Knowledge Gaps and Unexplored Avenues for this compound Research
Despite the foundational research, significant knowledge gaps remain. While the synthesis and basic characterization of this compound and its close analogs are established, comprehensive studies on its specific biological activities are limited. The antimicrobial activity of the parent compound, 2-[(4-chlorophenylamino)methyl]phenol, was found to be negligible, though its derivatives showed interesting results. semanticscholar.org This suggests that the core structure may require modification to exhibit significant bioactivity.
Further exploration is needed to understand the full spectrum of its pharmacological potential. For example, while related aminophenols have been investigated for nephrotoxicity nih.gov, the specific toxicological profile of this compound is not well-documented. Moreover, the degradation pathway of similar compounds like 4-chloro-2-aminophenol has been studied in microorganisms nih.gov, but the environmental fate and biodegradability of this compound remain an unexplored area.
The potential of this compound as a ligand in the formation of metal complexes is another underexplored avenue. Schiff base metal complexes often exhibit enhanced biological activities compared to the free ligands. researchgate.netresearchgate.net Systematic studies on the coordination chemistry of this compound with various metal ions could unveil novel materials with interesting catalytic or biological properties.
Future Perspectives and Interdisciplinary Integration in the Study of this compound
The future of research on this compound lies in a more interdisciplinary approach, integrating synthetic chemistry, computational modeling, and biological sciences.
Medicinal Chemistry: A primary focus should be on the rational design and synthesis of new derivatives to enhance specific biological activities. By modifying the substituents on the aromatic rings, researchers can tune the lipophilicity and electronic properties of the molecule, which are crucial for its interaction with biological targets. tandfonline.com High-throughput screening of a library of these derivatives against various cancer cell lines, bacteria, and fungi could identify lead compounds for further development. mdpi.commdpi.com
Computational Studies: In silico methods, such as molecular docking and quantum chemical calculations, can play a vital role in predicting the biological activity and mechanism of action of new derivatives. tandfonline.comnih.gov These computational tools can help in understanding structure-activity relationships and in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. researchgate.net
Materials Science: The ability of the parent compound and its derivatives to act as ligands for metal ions opens up possibilities in materials science. ontosight.ai The resulting metal complexes could be investigated for their catalytic activity in organic reactions, or for their potential as novel sensors or imaging agents.
Environmental Science: Given the presence of a chlorinated aromatic ring, it is crucial to investigate the environmental impact of this compound. Studies on its biodegradability by soil microorganisms and its potential for bioremediation are important for ensuring its safe application. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
